

How to measure CCL19 concentration in tissue samples

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Compound of Interest		
Compound Name:	CCR7 Ligand 1	
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Answering the user's request.## Measuring CCL19 Concentration in Tissue Samples: Application Notes and Protocols

Introduction

Chemokine (C-C motif) ligand 19 (CCL19), also known as Macrophage Inflammatory Protein-3 beta (MIP-3β), is a critical chemokine involved in immune surveillance, lymphocyte trafficking, and the development of adaptive immune responses.[1][2] It primarily functions by binding to its receptor, CCR7, which is expressed on various immune cells, including T cells and mature dendritic cells (DCs).[3] This interaction directs the migration of these cells to secondary lymphoid organs, a crucial step for initiating immune responses.[1] Given its role in inflammation, autoimmune diseases, and cancer, accurately quantifying CCL19 levels in tissue samples is essential for both basic research and clinical drug development.

This document provides detailed application notes and protocols for the quantitative and semiquantitative measurement of CCL19 in tissue samples using three common techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Mass Spectrometry (MS).

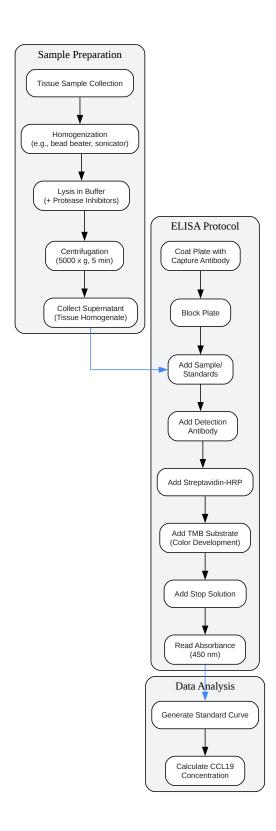
Part 1: Quantitative Measurement of CCL19 in Tissue Samples



Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a highly sensitive and quantitative method ideal for measuring the total concentration of CCL19 in a tissue homogenate. The sandwich ELISA format is most common, providing high specificity by using two antibodies that bind to different epitopes on the CCL19 protein. This method is suitable for high-throughput analysis and provides absolute concentration values when compared against a standard curve. Proper tissue homogenization and protein extraction are critical for accurate results.





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Figure 1. General workflow for measuring CCL19 in tissue via ELISA.

Methodological & Application





This protocol is a general guideline based on commercially available kits. Always refer to the specific manufacturer's instructions.

A. Tissue Homogenate Preparation

- Collection: Excise tissue and rinse with ice-cold 1X PBS to remove excess blood.
- Homogenization: Weigh the tissue and place it in a tube with ice-cold 1X PBS containing protease inhibitors (e.g., 1 mM PMSF). A common ratio is 1g of tissue to 5-10 mL of PBS.
- Lysis: Homogenize the tissue using a mechanical homogenizer, sonicator, or by performing several freeze-thaw cycles. Keep the sample on ice throughout the process to prevent protein degradation.
- Centrifugation: Centrifuge the homogenate at 5,000 x g for 5-10 minutes at 4°C.
- Collection: Carefully collect the supernatant, which contains the soluble proteins. Avoid the pellet and any lipid layer.
- Storage: Use the homogenate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

B. ELISA Procedure

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Create a standard curve by performing serial dilutions of the CCL19 standard.
- Plate Coating: (If not using a pre-coated plate) Coat a 96-well microplate with 100 μ L per well of the capture antibody diluted in PBS. Seal and incubate overnight at room temperature.
- Washing: Aspirate each well and wash three times with 400 μL of Wash Buffer per well.
- Blocking: Add 300 μ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Sample Incubation: Wash the plate as in step 3. Add 100 μL of your tissue homogenate samples or standards to the appropriate wells. Cover and incubate for 2 hours at room temperature or as specified.



- Detection Antibody: Wash the plate. Add 100 μL of the diluted biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.
- Enzyme Conjugate: Wash the plate. Add 100 μL of Streptavidin-HRP solution to each well. Cover and incubate for 20 minutes at room temperature, protected from light.
- Substrate Development: Wash the plate. Add 100 μL of TMB Substrate Solution to each well.
 Incubate for 10-20 minutes at room temperature in the dark, monitoring for color development.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader. Wavelength correction at 540 nm or 570 nm is recommended if available.

Method 2: Immunohistochemistry (IHC)

Application Note: IHC is a powerful semi-quantitative technique used to visualize the spatial distribution of CCL19 within the tissue architecture. It allows researchers to identify which cell types are expressing the chemokine (e.g., macrophages, stromal cells). While providing crucial contextual information, quantification is less precise than ELISA and is typically based on scoring staining intensity and the percentage of positive cells. This method is essential for understanding the role of CCL19 in the tissue microenvironment.

This protocol provides a general framework for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes, 10 minutes each.
 - Immerse in 100% ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% ethanol: 1 change, 3 minutes.
 - Immerse in 70% ethanol: 1 change, 3 minutes.



- Rinse gently with distilled water.
- Antigen Retrieval:
 - Place slides in a container with an appropriate antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
 - Heat at 95-100°C for 10-20 minutes. A pressure cooker or microwave can be used.
 - Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
 - Rinse slides with 1X PBS or TBS.
- Staining Procedure:
 - Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
 - Blocking: Apply a blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
 - Primary Antibody: Drain blocking solution and apply the primary anti-CCL19 antibody diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C.
 - Washing: Rinse slides three times with PBS or TBS for 5 minutes each.
 - Secondary Antibody: Apply a biotinylated or HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
 - Washing: Repeat the wash step.
 - Detection: If using a biotinylated secondary, apply an avidin-biotin-enzyme complex (ABC) reagent. Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops (typically 1-10 minutes).
 - Washing: Rinse gently with distilled water.



- · Counterstaining and Mounting:
 - Counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei.
 - Rinse with running tap water.
 - Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear with xylene.
 - Mount with a permanent mounting medium and apply a coverslip.
- Analysis: Examine slides under a microscope. CCL19-positive staining will appear (e.g., brown for DAB) in specific cellular compartments.

Method 3: Mass Spectrometry (MS)

Application Note: Mass spectrometry-based proteomics offers a highly specific and sensitive antibody-independent method for identifying and quantifying CCL19. Techniques like multiple reaction monitoring (MRM-MS) can provide absolute quantification of target peptides from CCL19 after protein digestion. While powerful, this method requires specialized equipment and expertise in sample preparation and data analysis. It is particularly useful for discovery proteomics and for validating findings from antibody-based assays.

This is a generalized workflow for preparing tissue samples for LC-MS/MS analysis.

- Protein Extraction and Lysis:
 - Tissue is minced and homogenized in a strong lysis buffer (e.g., containing urea or SDC)
 to solubilize proteins effectively.
 - Sonication or bead beating is used to ensure complete cell disruption.
- Reduction and Alkylation:
 - Proteins are denatured, and disulfide bonds are reduced (e.g., with DTT or TCEP) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.
- Proteolytic Digestion:



 The protein mixture is digested into smaller peptides using a protease, most commonly trypsin. This is often a two-step process using Lys-C followed by trypsin to improve digestion efficiency.

Peptide Cleanup:

The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g.,
 C18 cartridges) to remove salts and detergents that interfere with MS analysis.

LC-MS/MS Analysis:

- The cleaned peptide sample is injected into a liquid chromatography (LC) system coupled to a mass spectrometer.
- Peptides are separated by the LC and then ionized and analyzed by the mass spectrometer.
- For targeted quantification, the MS is programmed to specifically monitor for precursor and fragment ions unique to CCL19 peptides.

Data Analysis:

 Specialized software is used to analyze the MS data, identify the CCL19 peptides, and calculate their abundance relative to an internal standard for absolute quantification.

Part 2: Data Presentation

Quantitative data from studies measuring CCL19 in human tissues are summarized below. These tables provide reference values and demonstrate the application of the described methods.

Table 1: CCL19 Protein Levels in Chronic Rhinosinusitis (CRS) Tissues Data obtained by Western Blot analysis.



Tissue Type	N	CCL19 Protein Level (Median, arbitrary units)	Comparison vs. Control
Normal Control	20	~0.25	-
CRS without Nasal Polyps (CRSsNP)	21	~0.75	P = 0.004
CRS with Nasal Polyps (CRSwNP)	71	~1.25	P < 0.001
CRSwNP - Edematous Type	-	~1.75	P < 0.001
CRSwNP - Fibroinflammatory Type	-	~0.80	P = 0.004

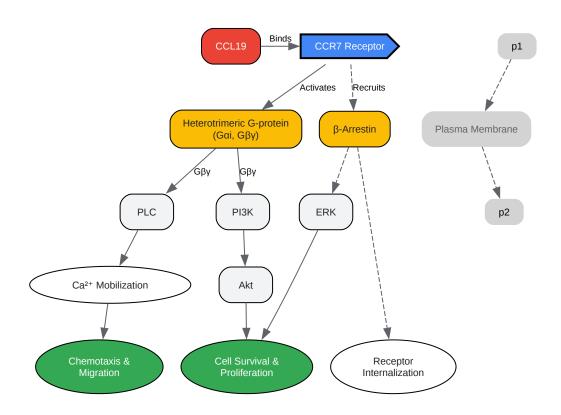
Table 2: Circulating CCL19 Levels in COVID-19 Patients vs. Healthy Controls Data obtained by ELISA.

Cohort	CCL19 Level (pg/mL, Median [IQR])
Healthy Controls (n=24)	104 [84-131]
COVID-19 Patients (Cohort 1, n=117)	185 [139-245]
COVID-19 Patients (Cohort 2, n=297)	161 [121-220]

Part 3: Visualization of CCL19 Signaling Pathway

The interaction of CCL19 with its receptor CCR7 initiates a signaling cascade that is crucial for immune cell migration and activation. This pathway involves G-protein activation and can also be modulated by β -arrestin.





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